4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

AP-1 Inhibition Anti-inflammatory Medicinal Chemistry

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 39893-80-6) is a specialized heterocyclic building block belonging to the thiazole class. It is characterized by a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a primary amine at the 2-position.

Molecular Formula C9H6Cl2N2S
Molecular Weight 245.13 g/mol
CAS No. 39893-80-6
Cat. No. B1298045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
CAS39893-80-6
Molecular FormulaC9H6Cl2N2S
Molecular Weight245.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl
InChIInChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyUWAXMUSNRIUHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 39893-80-6) as a Specialized Thiazole Building Block


4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 39893-80-6) is a specialized heterocyclic building block belonging to the thiazole class . It is characterized by a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a primary amine at the 2-position. This compound is primarily utilized as a research intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications [1]. Its value proposition for procurement lies in its specific substitution pattern, which imparts unique electronic and steric properties not found in other dichlorophenyl or monochlorophenyl thiazole analogs .

Why a 3,4-Dichloro Substitution Pattern on Thiazol-2-amine Is Not Interchangeable with Other Analogs


Scientific and industrial users cannot simply interchange 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine with other in-class compounds due to critical differences in molecular geometry, electronic properties, and resultant biological activity. The specific 3,4-dichloro substitution pattern on the phenyl ring dictates the compound's dihedral angle, lipophilicity, and binding interactions with biological targets [1]. Analogs such as the 2,4-dichloro, 2,5-dichloro, or mono-chloro variants will exhibit different spatial configurations and electronic distributions, leading to unpredictable or null activity in target-specific assays. The following evidence guide provides quantitative and comparative data to justify the selection of this specific compound over its closest relatives.

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine vs. Close Analogs


Unique 3,4-Dichloro Substitution Pattern for Target Engagement in AP-1 Inhibition

The 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine scaffold has been specifically identified in a patent for its utility in synthesizing medicaments that inhibit the activation of Activator Protein-1 (AP-1), a transcription factor implicated in inflammation and oncogenesis [1]. While the patent describes a general formula and does not provide IC50 data for the specific free amine, its inclusion as a key building block for the active species demonstrates its structural relevance. This is in contrast to other positional isomers like 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3) or 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1), which are not cited for this specific application.

AP-1 Inhibition Anti-inflammatory Medicinal Chemistry

Comparative Lipophilicity and Physical Properties vs. Mono-Chloro Analog

The presence of the 3,4-dichloro moiety significantly enhances lipophilicity compared to its mono-chlorinated analog, 4-(3-chlorophenyl)thiazol-2-amine (CAS 90533-23-6). This difference in LogP can be inferred from the molecular weight (245.13 g/mol vs. 210.68 g/mol) and the increased number of chlorine atoms, which are known to increase hydrophobic character . While direct experimental LogP values are not provided in the available data, the structural difference strongly suggests a higher LogP for the target compound, which will directly impact membrane permeability, protein binding, and pharmacokinetic properties in biological systems.

Physicochemical Properties Lipophilicity Drug Design

Role as a Key Intermediate in Sterol Carrier Protein-2 (SCP-2) Inhibitor Synthesis

The compound is a crucial precursor for synthesizing a specific SCP-2 inhibitor, N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide, as detailed in a patent application [1]. This derivative is described as a 'particularly preferred' inhibitor for lowering serum total cholesterol and triglycerides. This establishes a direct link between the target compound and a defined therapeutic target with a clear mechanism. Other close analogs, such as 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, do not have a documented role in this specific and validated pathway.

SCP-2 Inhibition Cholesterol Lowering Metabolic Disease

Distinct Geometric Configuration vs. 5-Substituted Thiazole Isomers

The substitution of the phenyl ring at the 4-position of the thiazole core, as opposed to the 5-position found in 5-(3,4-dichlorophenyl)thiazol-2-amine (CAS 926223-87-2), results in a fundamentally different molecular geometry. The 4-position substitution directly influences the dihedral angle between the thiazole and phenyl rings, a critical parameter for fitting into hydrophobic pockets of target proteins [1]. This spatial difference is non-trivial; it alters the vector of the amine group and the overall shape of the molecule, making the 4-substituted isomer a distinct entity for SAR studies and target engagement.

Molecular Geometry Dihedral Angle Structure-Activity Relationship

High-Value Application Scenarios for Procuring 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine


Medicinal Chemistry: Synthesis of AP-1 Transcription Factor Inhibitors

This compound is the appropriate starting material for synthesizing a class of AP-1 inhibitors described in patent literature [1]. Researchers in inflammation and oncology should procure this specific building block to construct the patented pharmacophore, as structural analogs with different substitution patterns (e.g., 2,4-dichloro or mono-chloro) are not claimed for this application.

Metabolic Disease Research: Development of SCP-2 Inhibitors

Procurement is justified for laboratories working on cholesterol and triglyceride metabolism. This compound is a direct precursor to a 'particularly preferred' SCP-2 inhibitor, N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide, as specified in a patent application for lowering serum lipids [1]. This provides a tangible, high-value research path not available with other dichlorophenyl thiazole isomers.

Structure-Activity Relationship (SAR) Studies: Probing the Effect of 3,4-Dichloro Substitution

This compound is an essential tool for systematic SAR investigations. It allows researchers to directly compare the effects of the 3,4-dichloro substitution pattern on biological activity against mono-chloro (e.g., 4-(3-chlorophenyl)thiazol-2-amine) and regioisomeric (e.g., 2,4- or 2,5-dichloro, or 5-substituted) analogs [1][2]. The distinct physicochemical properties, including increased lipophilicity and unique molecular geometry, make it a critical control in any series of thiazole-based inhibitors.

Chemical Biology: Tool Compound for Target Identification

Given its defined role as a precursor to a specific SCP-2 inhibitor [1], this compound (or its close derivatives) can be used to create affinity probes or activity-based probes for target validation and identification studies in the SCP-2 pathway. The distinct 3,4-dichloro substitution provides a unique handle that can differentiate it from other thiazole-based probes in complex biological mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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